1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane is a complex organic compound that features a diazepane ring substituted with two piperidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired diazepane compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidinyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-(1-Methyl-4-piperidinyl)piperazine and 2,7-Bis((4-methyl-1-piperidinyl)sulfonyl)-9H-fluoren-9-one share structural similarities with 1,4-Bis[(4-methyl-1-piperidinyl)sulfonyl]-1,4-diazepane.
Diazepane Derivatives: Other diazepane derivatives with different substituents can also be compared.
Uniqueness
This compound is unique due to its specific combination of piperidinyl and sulfonyl groups attached to a diazepane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H34N4O4S2 |
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Molecular Weight |
422.6 g/mol |
IUPAC Name |
1,4-bis[(4-methylpiperidin-1-yl)sulfonyl]-1,4-diazepane |
InChI |
InChI=1S/C17H34N4O4S2/c1-16-4-10-20(11-5-16)26(22,23)18-8-3-9-19(15-14-18)27(24,25)21-12-6-17(2)7-13-21/h16-17H,3-15H2,1-2H3 |
InChI Key |
ZMYGXSOHTFAIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
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